molecular formula C9H19BN2O3 B1681214 Talabostat CAS No. 149682-77-9

Talabostat

货号 B1681214
CAS 编号: 149682-77-9
分子量: 214.07 g/mol
InChI 键: FKCMADOPPWWGNZ-YUMQZZPRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Talabostat, also known as Val-boro-pro or PT-100, is a small molecule with antineoplastic and hematopoiesis-stimulating activities . It inhibits dipeptidyl peptidases, such as fibroblast activation protein (FAP), by cleaving N-terminal Xaa-Pro or Xaa-Ala residues . This results in the stimulation of cytokine and chemokine production and specific T-cell immunity and T-cell dependent activity .


Molecular Structure Analysis

Talabostat has a molecular formula of C9H19BN2O3 and a molecular weight of 214.07 g/mol . Its IUPAC name is [(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid . The InChI and SMILES strings provide more detailed information about its molecular structure .


Physical And Chemical Properties Analysis

Talabostat has a molecular formula of C9H19BN2O3 and a molecular weight of 214.07 g/mol . It is an orally active small molecule .

科学研究应用

1. Application in Cancer Immunotherapy

  • Summary of Application : Talabostat (also referred to as PT-100, Val-boroPro, and BXCL701) is an orally administered and nonselective dipeptidyl peptidase inhibitor. It has been found to augment the effectiveness of anti-PD-1 therapy, improve T immune cell infiltration, and reverse the immunosuppressive tumor microenvironment .
  • Methods of Application : The study involved the use of PT-100 in combination with anti-PD-1 therapy. The combination was found to increase the number of CD4+ and CD8+ T cells .
  • Results or Outcomes : The results suggested that PT-100 dramatically reduced the ratio of tumor-associated macrophages. This provides a promising combination strategy for immunotherapy in lung cancer .

2. Application in Metastatic Melanoma Treatment

  • Summary of Application : Talabostat is a novel dipeptidyl peptidase inhibitor with immunostimulatory properties. It was used in a phase II trial in combination with cisplatin for the treatment of metastatic melanoma .
  • Methods of Application : In the trial, patients were administered 75–100 mg/m2 cisplatin combined with 300–400 mcg talabostat bid for 6, 21-day cycles .

3. Application in Remodeling Tumor Microenvironment

  • Summary of Application : Talabostat (also known as PT-100, Val-boroPro, and BXCL701) is an orally administered and nonselective dipeptidyl peptidase inhibitor. It has been found to enhance the efficacy of PD-1 blockade by remodeling the tumor microenvironment in a Lewis Lung Carcinoma Model .
  • Methods of Application : The study involved the use of PT-100 in combination with anti-PD-1 therapy. The combination was found to increase the number of CD4+ and CD8+ T cells .
  • Results or Outcomes : The results suggested that PT-100 dramatically reduced the ratio of tumor-associated macrophages. This provides a promising combination strategy for immunotherapy in lung cancer .

4. Application in Inhibiting Serine Proteases

  • Summary of Application : Talabostat (PT-100, L-valinyl-L-boroproline) is a selective inhibitor of the dipeptidyl peptidase (DPP) IV/CD26 family of serine proteases and exhibits potent antitumor activity .
  • Methods of Application : The study involved the use of Talabostat to target FAP expressed by reactive fibroblasts in tumor stroma .
  • Results or Outcomes : The results suggested that Talabostat can stimulate hematopoiesis and antitumor immune responses via cytokine upregulation .

5. Application in Remodeling Tumor Microenvironment

  • Summary of Application : Talabostat (also known as PT-100, Val-boroPro, and BXCL701) is an orally administered and nonselective dipeptidyl peptidase inhibitor. It has been found to enhance the efficacy of PD-1 blockade by remodeling the tumor microenvironment in a Lewis Lung Carcinoma Model .
  • Methods of Application : The study involved the use of PT-100 in combination with anti-PD-1 therapy. The combination was found to increase the number of CD4+ and CD8+ T cells .
  • Results or Outcomes : The results suggested that PT-100 dramatically reduced the ratio of tumor-associated macrophages. This provides a promising combination strategy for immunotherapy in lung cancer .

6. Application in Inhibiting Serine Proteases

  • Summary of Application : Talabostat (PT-100, L-valinyl-L-boroproline) is a selective inhibitor of the dipeptidyl peptidase (DPP) IV/CD26 family of serine proteases and exhibits potent antitumor activity in mice. In tumor stroma, talabostat can directly target FAP expressed by reactive fibroblasts .
  • Methods of Application : The study involved the use of Talabostat to target FAP expressed by reactive fibroblasts .
  • Results or Outcomes : The results suggested that Talabostat can stimulate hematopoiesis and antitumor immune responses via cytokine upregulation .

未来方向

Talabostat is under clinical development by BioXcel Therapeutics and is currently in Phase I for Refractory Acute Myeloid Leukemia . It is also being evaluated in a phase 1b/2 study in combination with pembrolizumab, in metastatic castration-resistant prostate cancer (mCRPC) patients with small-cell neuroendocrine carcinoma (SCNC) phenotype .

属性

IUPAC Name

[(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19BN2O3/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15/h6-8,14-15H,3-5,11H2,1-2H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCMADOPPWWGNZ-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN1C(=O)C(C(C)C)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@@H]1CCCN1C(=O)[C@H](C(C)C)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70869984
Record name Talabostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70869984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Talabostat

CAS RN

149682-77-9
Record name Talabostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149682-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Talabostat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149682779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Talabostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06182
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Talabostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70869984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TALABOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ1O2SH88Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Talabostat
Reactant of Route 2
Reactant of Route 2
Talabostat
Reactant of Route 3
Reactant of Route 3
Talabostat
Reactant of Route 4
Talabostat
Reactant of Route 5
Reactant of Route 5
Talabostat
Reactant of Route 6
Talabostat

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。